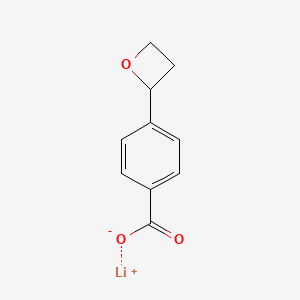
Lithium 4-(oxetan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 4-(oxetan-2-yl)benzoate is a compound that combines lithium, oxetane, and benzoic acid. It is a white, crystalline powder with a melting point of 200-203°C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium 4-(oxetan-2-yl)benzoate can be achieved through the reaction of 4-(oxetan-2-yl)benzoic acid with lithium hydroxide in the presence of a suitable solvent. The process involves dissolving 4-(oxetan-2-yl)benzoic acid in a suitable solvent, adding lithium hydroxide to the solution, and stirring the mixture at room temperature for several hours. The mixture is then heated to reflux for several hours, cooled, and the precipitate is filtered, washed with a suitable solvent, and dried under vacuum to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium 4-(oxetan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The benzoate moiety can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents such as bromine (Br2) or meta-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the benzoate moiety.
Substitution: Substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for studying lithium ion transport.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of mood disorders such as bipolar disorder.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The exact mechanism of action of lithium 4-(oxetan-2-yl)benzoate is not fully understood. it is believed to act as a lithium ionophore, meaning it can transport lithium ions across cell membranes. This allows lithium to enter cells and interact with various biochemical processes, including the modulation of neurotransmitter release, gene expression, and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium benzoate: A simpler compound without the oxetane ring.
Oxetane derivatives: Compounds containing the oxetane ring but lacking the benzoate moiety.
Lithium salts: Other lithium-containing compounds such as lithium carbonate and lithium citrate.
Uniqueness
Lithium 4-(oxetan-2-yl)benzoate is unique due to the presence of both the oxetane ring and the benzoate moiety
Eigenschaften
Molekularformel |
C10H9LiO3 |
|---|---|
Molekulargewicht |
184.1 g/mol |
IUPAC-Name |
lithium;4-(oxetan-2-yl)benzoate |
InChI |
InChI=1S/C10H10O3.Li/c11-10(12)8-3-1-7(2-4-8)9-5-6-13-9;/h1-4,9H,5-6H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
VUNINIVIBQQIOJ-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1COC1C2=CC=C(C=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


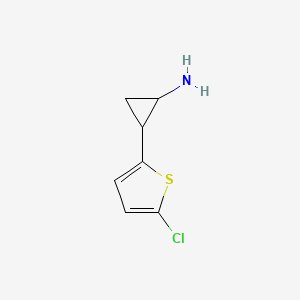



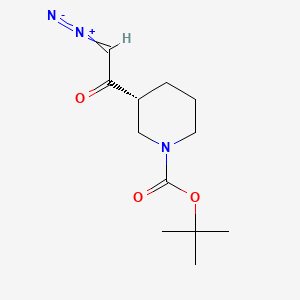

![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
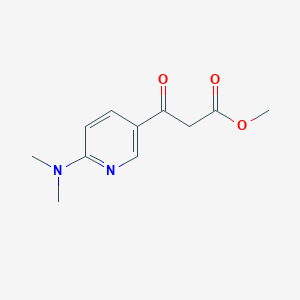



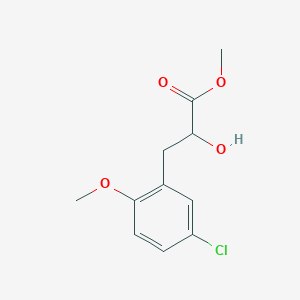
![2-(Benzo[b]thiophen-2-yl)-N-methylethan-1-amine](/img/structure/B13594334.png)
![Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate](/img/structure/B13594336.png)
